Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

Catalog No.
S1895437
CAS No.
7288-28-0
M.F
C11H22N2O2Si2
M. Wt
270.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

CAS Number

7288-28-0

Product Name

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

IUPAC Name

trimethyl-(5-methyl-2-trimethylsilyloxypyrimidin-4-yl)oxysilane

Molecular Formula

C11H22N2O2Si2

Molecular Weight

270.47 g/mol

InChI

InChI=1S/C11H22N2O2Si2/c1-9-8-12-11(15-17(5,6)7)13-10(9)14-16(2,3)4/h8H,1-7H3

InChI Key

DRNUNECHVNIYHQ-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C

The exact mass of the compound Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-, commonly known as bis(trimethylsilyl)thymine, is a chemically activated, lipophilic pyrimidine derivative essential for the synthesis of nucleoside analogs. By replacing the protic lactam hydrogens of thymine with bulky trimethylsilyl (TMS) groups, the molecule is locked into its reactive lactim ether tautomer. This structural modification dramatically enhances its solubility in aprotic organic solvents and activates the N1 position for electrophilic attack. As a result, it serves as a standard nucleobase precursor in the Vorbrüggen glycosylation, enabling the stereoselective coupling with protected ribofuranosyl or arabinofuranosyl donors under Lewis acid catalysis to yield critical antiviral, antineoplastic, and radiolabeled active pharmaceutical ingredients [1].

Substituting bis(trimethylsilyl)thymine with unprotected thymine completely halts nucleoside synthesis, as raw thymine is virtually insoluble in standard coupling solvents (e.g., dichloromethane, acetonitrile) and lacks the necessary N1 nucleophilicity due to its stable lactam form. While industrial workflows often attempt in situ silylation of thymine using reagents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA), this crude approach introduces significant process variability. Residual silylating agents and their byproducts (such as ammonia or acetamide) can coordinate with or deactivate sensitive Lewis acid catalysts like TMSOTf. Furthermore, excess silyl donors in the reaction matrix shift the thermodynamic equilibrium, promoting the formation of unwanted glycal impurities and pseudodimers while degrading the critical β:α anomeric ratio [1]. Procuring isolated, highly pure bis(trimethylsilyl)thymine ensures exact stoichiometric control, eliminating these side reactions and maximizing the yield of the target β-nucleoside.

Phase Homogeneity and Aprotic Solvent Solubility

The Vorbrüggen glycosylation requires strict phase homogeneity in aprotic solvents to ensure reproducible Lewis acid-mediated coupling. Unprotected thymine exists as a highly crystalline solid with negligible solubility (<1 mg/mL) in cold dichloromethane (DCM) or acetonitrile. In stark contrast, bis(trimethylsilyl)thymine is highly lipophilic and completely miscible or soluble in these solvents (>100 mg/mL), allowing for immediate, homogeneous reaction conditions at low temperatures [1].

Evidence DimensionSolubility in Dichloromethane/Acetonitrile at 20°C
Target Compound DataHighly soluble (>100 mg/mL), forms homogeneous solution
Comparator Or BaselineUnprotected thymine: Insoluble (<1 mg/mL), forms heterogeneous suspension
Quantified Difference>100-fold increase in working solubility
ConditionsStandard Vorbrüggen solvent systems (DCM, DCE, MeCN) at ambient to sub-ambient temperatures

Phase homogeneity is an absolute prerequisite for reproducible Lewis-acid catalyzed glycosylation, making the pre-silylated form mandatory for reliable scale-up.

Stereoselective Coupling Yield in Vorbrüggen Glycosylation

Locking the pyrimidine ring in the bis-lactim ether form activates the N1 position for nucleophilic attack on the oxocarbenium intermediate. When reacted with standard protected ribofuranosyl acetates under TMSOTf catalysis, bis(trimethylsilyl)thymine routinely achieves 70–95% yields of the target β-nucleoside. Unprotected thymine, under identical conditions, fails to react meaningfully due to its dominant lactam tautomer and poor solubility, yielding near 0% of the coupled product [1].

Evidence DimensionYield of β-nucleoside analog
Target Compound Data70–95% absolute yield
Comparator Or BaselineUnprotected thymine: ~0% yield
Quantified Difference>70% absolute yield increase
ConditionsCoupling with 1-O-acetyl-sugar donors, TMSOTf or SnCl4 catalysis, MeCN/DCM solvent

Procuring the activated bis-TMS derivative is the only viable path to achieving commercially acceptable yields in pyrimidine nucleoside synthesis.

Impurity Control vs. In Situ Silylation

While in situ silylation of thymine is possible, it requires excess silylating agents which persist in the reaction mixture. Process studies demonstrate that excess free TMSOTf and silyl donors drive equilibrium cascades that promote the formation of glycal impurities and pseudodimers, while degrading the thermodynamic stability of the β-anomer. Utilizing pre-purified bis(trimethylsilyl)thymine allows for exact 1:1 stoichiometric control of the nucleobase and precise, catalytic dosing of the Lewis acid, significantly suppressing these degradation pathways and improving the crude API purity profile [1].

Evidence DimensionFormation of glycal and pseudodimer impurities
Target Compound DataSuppresses impurity pathways via strict stoichiometric control
Comparator Or BaselineIn situ silylated thymine: Elevated impurities due to excess silylating agents altering the TMSOTf equilibrium
Quantified DifferenceSignificant reduction in downstream chromatographic burden and improved β:α ratio
ConditionsIndustrial-scale Vorbrüggen glycosylation with TMSOTf

Using the isolated, pre-silylated compound prevents yield-destroying side reactions caused by excess silylating reagents, directly lowering downstream purification costs.

Synthesis of Antiviral and Antineoplastic Nucleoside APIs

Because it provides reliable N1 nucleophilicity and strictly controls the stereochemical outcome of the Vorbrüggen reaction, this compound is a standard starting material for manufacturing critical thymidine analogs, including zidovudine (AZT), stavudine (d4T), and telbivudine [1].

Production of [18F]-Radiolabeled PET Imaging Agents

The high purity and phase homogeneity of pre-silylated thymine make it the standard Precursor 2 for the synthesis of [18F]FMAU (2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil) and related radiotracers used in positron emission tomography for imaging cellular proliferation and suicide gene expression [2].

Development of Acyclic Nucleosides and Modified Oligonucleotides

Its guaranteed solubility in aprotic solvents allows for seamless one-pot tandem reactions with complex carbohydrate derivatives and non-standard sugar mimics (such as oxepane rings or acyclic chains), enabling the discovery of novel therapeutic oligonucleotides resistant to nuclease degradation [3].

Other CAS

7288-28-0

Wikipedia

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-

General Manufacturing Information

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types